1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

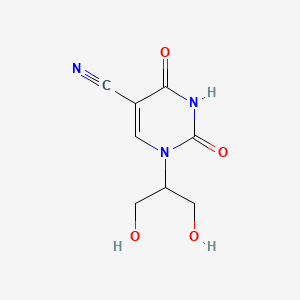

1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a tetrahydropyrimidine core with two oxo groups at positions 2 and 4, a carbonitrile group at position 5, and a 1,3-dihydroxypropan-2-yl substituent at position 1. The dihydroxypropan-2-yl group confers significant hydrophilicity, distinguishing it from alkyl- or aryl-substituted analogs.

Properties

IUPAC Name |

1-(1,3-dihydroxypropan-2-yl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-1-5-2-11(6(3-12)4-13)8(15)10-7(5)14/h2,6,12-13H,3-4H2,(H,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUSMEGUGCCOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C(CO)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. The specific compound can be synthesized through a modified Biginelli reaction using appropriate reagents. The synthesis pathway is crucial as it influences the biological activity of the resulting compounds.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, including this compound:

- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

- Antifungal Activity : In vitro studies showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The zone of inhibition was measured to evaluate efficacy.

| Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Candida albicans | 16 | 20 |

| Aspergillus niger | 32 | 18 |

Anticancer Activity

The compound has also shown potential anticancer properties. In studies involving various cancer cell lines:

- Cytotoxicity : The compound was tested against MDA-MB-231 breast cancer cells and exhibited an IC50 value comparable to established chemotherapeutics like paclitaxel.

| Compound | IC50 (µM) |

|---|---|

| This compound | 28.5 |

| Paclitaxel | 29.3 |

The mechanism underlying the biological activities of this compound may involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies suggest that tetrahydropyrimidines can inhibit DNA synthesis and disrupt cellular metabolism in target organisms.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydropyrimidine derivatives:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.

- Combination Therapy : When combined with other antimicrobial agents or chemotherapeutics, the compound enhanced overall efficacy and reduced resistance development in bacterial strains.

Comparison with Similar Compounds

Key Observations :

- Thioxo analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter reactivity or binding interactions compared to oxo groups.

- Bulkier substituents (e.g., cyclobutylpyridazinone in YWS01125 ()) likely influence target selectivity, as seen in its THRβ agonism for treating non-alcoholic steatohepatitis.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s CN stretch (~2212 cm⁻¹) and C=O stretches (~1640–1700 cm⁻¹) align with analogs like 4v (). Thioxo analogs show additional C=S stretches (~1308 cm⁻¹) ().

- Crystallography : Ethyl-substituted analogs () revealed bond lengths of 1.22–1.35 Å for C=O groups, comparable to theoretical values for oxo-pyrimidines.

Preparation Methods

A common and efficient strategy to prepare tetrahydropyrimidine derivatives involves multicomponent condensation reactions, such as the Biginelli reaction, which typically condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. Modifications of this approach allow introduction of various substituents, including hydroxylated alkyl groups and nitriles.

The Biginelli condensation principle has been effectively used to synthesize various 1,2,3,4-tetrahydropyrimidine derivatives, often employing acid catalysts like zinc chloride or sulfuric acid to promote cyclization.

For example, synthesis of N-substituted tetrahydropyrimidinones involved reacting aldehydes, urea, and ethyl acetoacetate in the presence of zinc chloride, followed by further functional group transformations such as hydrazine hydrate treatment to yield carbohydrazide derivatives.

The 1-(1,3-dihydroxypropan-2-yl) substituent corresponds to a glycerol moiety attached at the nitrogen of the pyrimidine ring. Introduction of this group typically requires:

Starting from a protected or unprotected glycerol derivative or glycidol, which can be reacted with the pyrimidine ring precursor under nucleophilic substitution conditions.

Alternatively, the pyrimidine ring can be synthesized first, followed by N-alkylation with 1,3-dihydroxypropan-2-yl halides or tosylates.

Protection-deprotection strategies may be employed to prevent side reactions of the hydroxyl groups during synthesis.

Incorporation of the Carbonitrile Group at Position 5

The 5-carbonitrile substituent on the tetrahydropyrimidine ring suggests the use of nitrile-containing precursors or post-cyclization functionalization:

One approach is to use cyano-substituted β-ketoesters or cyanoacetates in the condensation reaction to directly introduce the nitrile group during ring formation.

Alternatively, post-synthetic modification such as nucleophilic substitution or cyanation of a suitable leaving group at position 5 can be employed.

Solvent-Less and Catalytic Methods

Recent advances highlight solvent-less, catalyst-driven methods for synthesizing tetrahydropyrimidine derivatives, which offer advantages such as reduced reaction time, higher yields, and environmental benefits:

For instance, grinding mixtures of urea, aldehydes, and β-ketoesters with catalytic amounts of copper(II) chloride dihydrate (CuCl2·2H2O) under solvent-less conditions yielded tetrahydropyrimidine derivatives efficiently.

Such methods are advantageous for synthesizing complex derivatives with functional groups like dihydroxypropyl and nitrile substituents, minimizing side reactions and purification steps.

Summary of Preparation Steps (Hypothetical Based on Related Literature)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Reaction of cyanoacetate derivative with urea and aldehyde (or protected glycerol derivative) | Biginelli-type condensation to form tetrahydropyrimidine core with nitrile at C-5 | Use acid catalyst (e.g., ZnCl2, H2SO4) |

| 2 | N-alkylation or direct incorporation of 1,3-dihydroxypropan-2-yl group | Introduction of glycerol moiety at N-1 | May require protection of hydroxyl groups |

| 3 | Deprotection (if applicable) | Free hydroxyl groups on glycerol side chain | Mild conditions to avoid ring degradation |

| 4 | Purification and characterization | Isolation of pure compound | Confirm structure by NMR, IR, MS |

Analytical Data Supporting Preparation

NMR Spectroscopy: Characteristic signals for the tetrahydropyrimidine ring protons and carbons, hydroxyl protons of the dihydroxypropyl group, and nitrile carbon signal in ^13C NMR confirm the structure.

FT-IR Spectroscopy: Bands corresponding to carbonyl groups (2,4-dioxo), nitrile stretching (~2200 cm^-1), and hydroxyl groups (~3200-3500 cm^-1) provide evidence of functional groups.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm molecular integrity.

Research Findings and Comparative Analysis

Studies on similar tetrahydropyrimidine derivatives synthesized via multicomponent reactions have shown that solvent-less grinding methods with catalytic CuCl2·2H2O achieve high yields (>85%) in short reaction times (under 1 hour), representing an efficient route for complex derivatives.

Acid-catalyzed Biginelli reactions using zinc chloride or sulfuric acid have been widely validated for pyrimidine ring construction, with subsequent modifications enabling introduction of diverse substituents including hydroxylated alkyl chains.

Protection strategies for hydroxyl groups during alkylation steps prevent side reactions and improve product purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Dihydroxypropan-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

- Methodology : The compound can be synthesized via multi-component Biginelli-like reactions, utilizing aldehydes, urea/thiourea, and β-diketones or cyanoacetates under acid catalysis. For example, microwave-assisted synthesis reduces reaction time and improves yield (70–85%) compared to conventional reflux methods .

- Key Variables : Solvent choice (ethanol/water mixtures), temperature (60–100°C), and catalyst type (HCl, p-TSA) significantly influence regioselectivity and purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : and NMR confirm substitution patterns and hydrogen bonding (e.g., downfield shifts at δ 10–12 ppm for NH groups) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 306 for related dihydropyrimidines) .

Q. What are the primary challenges in optimizing reaction yields for this compound?

- Critical Factors :

- Byproduct Formation : Competing Knoevenagel condensations may occur if aldehydes are electron-deficient. Use of bulky substituents or low temperatures minimizes this .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may reduce solubility of intermediates. Ethanol/water mixtures offer a balance .

Advanced Research Questions

Q. How do substituents at the 1,3-dihydroxypropan-2-yl position influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Hydrophilic groups (e.g., hydroxyls) enhance solubility but may reduce membrane permeability. Derivatives with halogenated or aryl substituents show improved antimicrobial activity (MIC 8–32 µg/mL against S. aureus) .

- Experimental Design : Systematic substitution at the dihydroxypropan-2-yl position, followed by in vitro assays (e.g., anti-inflammatory COX-2 inhibition), can identify pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Analysis Framework :

- Assay Variability : Normalize results using positive controls (e.g., diclofenac for anti-inflammatory assays) and account for cell line-specific responses .

- Physicochemical Factors : LogP and pKa values influence cellular uptake. Use molecular dynamics simulations to correlate hydrophobicity with activity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Reactivity Studies :

- The 2,4-dioxo group acts as an electrophilic site, enabling nucleophilic additions (e.g., thiols or amines at C5). Kinetic studies (UV-Vis monitoring) reveal second-order kinetics in ethanol .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution, identifying C5 as the most reactive carbon (Mulliken charge: +0.35) .

Q. How can regioselectivity be controlled during functionalization of the tetrahydropyrimidine core?

- Synthetic Strategies :

- Directed Metalation : Use of LDA or Grignard reagents at low temperatures (-78°C) selectively targets the C5 carbonitrile group .

- Protection/Deprotection : Temporary silylation of hydroxyl groups prevents unwanted side reactions during alkylation .

Q. What advanced spectral techniques elucidate tautomeric equilibria in this compound?

- Methodology :

- Variable-Temperature NMR : Reveals keto-enol tautomerism (e.g., coalescence temperature at 120°C in DMSO-d) .

- IR Spectroscopy : Stretching frequencies (1650–1750 cm) differentiate keto (C=O) and enol (C-O) forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.